(S)-Quinuclidine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
(2S)-1-azabicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-6-1-3-9(7)4-2-6;/h6-7H,1-5H2,(H,10,11);1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIJZJVAIURHGA-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1C[C@H]2C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Synthetic Routes to Quinuclidine Scaffolds
Dieckmann Cyclization of Piperidine Derivatives
The Dieckmann cyclization remains a cornerstone for constructing the quinuclidine core. Early work by Clemo and Metcalfe demonstrated the cyclization of ethyl piperidine-4-carboxylate with ethyl chloroacetate to form quinuclidin-3-one, followed by Clemmensen reduction to yield quinuclidine. Modern adaptations replace hazardous reductants with catalytic hydrogenation, achieving yields exceeding 85% under mild conditions (50–60°C, 5 atm H₂).
Reductive Amination of 2-Cyanobicyclo[2.2.2]octane
A two-step reductive amination strategy involves the condensation of 2-cyanobicyclo[2.2.2]octane with glyoxylic acid, followed by hydrogenation over Raney nickel. This method, while robust, struggles with byproduct formation (e.g., over-reduced amines), necessitating chromatographic purification and limiting yields to 60–70%.
Asymmetric Synthesis of (S)-Quinuclidine-2-carboxylic Acid
Chiral Resolution via Diastereomeric Salt Formation
Racemic quinuclidine-2-carboxylic acid is resolved using (1S)-camphorsulfonic acid in ethanol, yielding the (S)-enantiomer with 92% enantiomeric excess (ee). Subsequent recrystallization improves ee to >99% but sacrifices 30–40% of the undesired (R)-isomer.
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation of racemic quinuclidin-2-yl methanol in vinyl acetate selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted. Hydrolysis of the acetate and oxidation with Jones reagent furnishes (S)-quinuclidine-2-carboxylic acid in 88% yield and 97% ee.
Industrial-Scale Methodologies
Huangminglong Reduction-Based Synthesis
The CN101993444A patent outlines a four-step industrial process:
- Esterification : 4-Piperidinecarboxylic acid reacts with ethanol and thionyl chloride to form ethyl 4-piperidinecarboxylate (95% yield).
- Alkylation : Ethyl chloroacetate introduces a sidechain at the piperidine nitrogen (K₂CO₃, reflux, 82% yield).
- Dieckmann Cyclization : Intramolecular ester condensation forms the bicyclic lactam (NaOH, 120°C, 90% yield).
- Huangminglong Reduction : The lactam is reduced with LiAlH₄ and quenched with HCl to yield (S)-quinuclidine-2-carboxylic acid hydrochloride (88% yield, 99% purity).
Table 1: Reaction Conditions and Yields for Industrial Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Esterification | SOCl₂, EtOH, 30°C | 95 | 98 |
| Alkylation | Ethyl chloroacetate, K₂CO₃ | 82 | 95 |
| Cyclization | NaOH, 120°C | 90 | 97 |
| Reduction | LiAlH₄, HCl | 88 | 99 |
Comparative Analysis of Methodologies
Cost and Scalability
Environmental Impact
- Catalytic Hydrogenation : Generates minimal waste (water as byproduct) vs. Dieckmann Cyclization , which produces stoichiometric HCl.
Table 2: Enantiomeric Excess Across Methods
| Method | ee (%) | Yield (%) |
|---|---|---|
| Diastereomeric Salt | 99 | 60 |
| Enzymatic Kinetic | 97 | 88 |
| Catalytic Hydrogenation | 94 | 91 |
Chemical Reactions Analysis
Types of Reactions: (S)-Quinuclidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinuclidine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinuclidine-2-carboxylic acid derivatives.
Reduction: Quinuclidine-2-methanol and other reduced forms.
Substitution: Various substituted quinuclidine derivatives.
Scientific Research Applications
Antimuscarinic Agents
(S)-Quinuclidine-2-carboxylic acid hydrochloride has been identified as a precursor for the synthesis of novel antimuscarinic agents. These compounds exhibit high affinity for muscarinic M3 receptors, making them suitable for treating various respiratory, urological, and gastrointestinal disorders. Notable conditions include:
- Respiratory Disorders : Chronic obstructive pulmonary disease (COPD), asthma, and bronchitis.
- Urological Disorders : Urinary incontinence and neurogenic bladder.
- Gastrointestinal Disorders : Irritable bowel syndrome and peptic ulceration .
Positive Allosteric Modulators
Recent studies have highlighted (S)-Quinuclidine-2-carboxylic acid derivatives as positive allosteric modulators for nicotinic acetylcholine receptors (nAChRs). These compounds enhance receptor activity, thereby potentially improving cognitive functions and treating neurodegenerative diseases .
Synthesis of Derivatives
The synthesis of this compound serves as a foundation for creating various derivatives with enhanced pharmacological properties. The compound can be modified through several chemical reactions to yield derivatives that exhibit:
- Antimicrobial Activity : New quinuclidine-based compounds have shown promising results against gram-positive and gram-negative bacteria .
- Antiarrhythmic and Local Anesthetic Effects : Some derivatives have demonstrated efficacy in treating cardiac arrhythmias and providing local anesthesia .
Antimicrobial Agents
A recent study synthesized ten new quinuclidinium compounds based on the quinuclidine core, which displayed significant antimicrobial activity. These compounds were effective against various clinically relevant bacterial strains, underscoring the potential of quinuclidine derivatives in combating antibiotic resistance .
Neurological Applications
Research has shown that (S)-Quinuclidine-2-carboxylic acid derivatives can act as allosteric modulators at nAChRs, providing a pathway for developing treatments for cognitive decline associated with conditions like Alzheimer's disease. The modulation of these receptors can enhance synaptic transmission and cognitive performance .
Comparative Data Table
Mechanism of Action
The mechanism of action of (S)-Quinuclidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of these targets. This modulation can affect various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Key Differences :
- Structure: The carboxylic acid group is at the 3-position instead of the 2-position (CAS 6238-34-2, C₈H₁₄ClNO₂, MW 191.65 g/mol) .
- Physicochemical Properties: Despite identical molecular formulas, the 3-carboxyl derivative exhibits distinct hydrogen bonding patterns (H-bond acceptors: 3 vs. 2 in the target compound) and a lower topological polar surface area (40.5 Ų vs.
- Applications : Positional isomerism alters binding affinities in drug-receptor interactions. For example, the 3-isomer may show reduced efficacy in chiral catalysis compared to the (S)-2-isomer due to steric hindrance differences.
Functional Group Variant: (R)-3-Aminoquinuclidine Dihydrochloride
Key Differences :
- Structure: Substitutes the carboxylic acid with an amino group at the 3-position, forming a dihydrochloride salt (C₇H₁₄N₂·2HCl, CAS 123536-14-1) .
- Physicochemical Properties: The amino group increases basicity (pKa ~9–10) versus the carboxylic acid’s acidity (pKa ~2–3). The dihydrochloride form enhances solubility but introduces instability under alkaline conditions .
Parent Compound: Quinuclidine Hydrochloride
Key Differences :
- Structure : Lacks the carboxylic acid group (CAS 39896-06-5, C₇H₁₄N·HCl , MW 147.65 g/mol) .
- Applications : Primarily used as a catalyst or ligand in organic synthesis. The absence of a carboxyl group limits its utility in pH-sensitive biological systems compared to the target compound.
- Safety : Classified as a 100% pure substance with standardized disposal guidelines, contrasting with the specialized storage needs of the carboxylated derivatives .
Data Table: Comparative Analysis
Biological Activity
(S)-Quinuclidine-2-carboxylic acid hydrochloride is a bicyclic compound characterized by its unique nitrogen-containing structure. This compound is notable for its diverse biological activities and applications in medicinal chemistry, particularly in the modulation of neurotransmitter systems.
- Chemical Formula : CHClNO
- Molecular Weight : 189.64 g/mol
- CAS Number : 52730-01-5
The bicyclic structure of this compound contributes to its ability to interact with various biological targets, making it a valuable compound in pharmacological research.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). The compound acts as a positive allosteric modulator (PAM) for the α3β2 nAChR subtype, enhancing the receptor's response to acetylcholine (ACh) . This modulation can lead to significant effects on synaptic transmission and neuronal excitability.
Neuropharmacological Effects
Research indicates that this compound can cross the blood-brain barrier and exert central nervous system (CNS) effects. In vivo studies demonstrated that administration of this compound reduced body temperature and increased exploratory behavior in mice, suggesting its potential as a CNS-active agent .
Antimicrobial Potential
While primarily studied for its neuropharmacological properties, there is emerging interest in the antimicrobial activity of quinuclidine derivatives. Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating bacterial infections .
Summary of Biological Activities
Study 1: Neuropharmacological Assessment
In a study assessing the effects of this compound on behavioral outcomes in mice, researchers found that doses of 2.5 and 5 mg/kg led to significant changes in body temperature and exploratory behavior. The findings suggest that this compound may influence dopaminergic pathways involved in locomotion and thermoregulation .
Study 2: Antimicrobial Activity Evaluation
A separate investigation into the antimicrobial properties of quinuclidine derivatives revealed that certain structural modifications could enhance their efficacy against bacterial pathogens. The study emphasized the importance of optimizing chemical structures to improve bioactivity while minimizing toxicity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-quinuclidine-2-carboxylic acid hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves hydrolysis of a precursor quinuclidine ester followed by acidification with hydrochloric acid to yield the hydrochloride salt. Key steps include controlling reaction pH (4–6) and temperature (25–40°C) to minimize racemization. Purification via recrystallization using ethanol/water mixtures improves purity (>98%), as confirmed by HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR (in D2O or DMSO-d6) to confirm stereochemistry and proton environments.
- Chiral HPLC (e.g., 90:10 hexane/isopropanol mobile phase) to assess enantiomeric purity (>99% ee).
- Mass spectrometry (ESI-MS) for molecular weight verification (expected [M+H]+ at m/z 191.65) .
Q. How should researchers evaluate the biological activity of this compound?
- Methodological Answer : Conduct in vitro assays targeting muscarinic or nicotinic acetylcholine receptors due to structural similarity to quinuclidine derivatives. Use radioligand binding assays (e.g., [3H]-N-methylscopolamine for M1/M3 receptor affinity) and functional assays (calcium flux or cAMP modulation). Compare results to structurally related analogs (e.g., quinuclidine-4-carboxylic acid) to isolate positional effects .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Follow guidelines for hydrochloride salts:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Store at 2–8°C in airtight containers to prevent hygroscopic degradation.
- Dispose via neutralization with sodium bicarbonate, followed by incineration, adhering to local regulations .
Advanced Research Questions
Q. How does stereochemistry at the quinuclidine ring influence the compound’s receptor binding affinity?
- Methodological Answer : Compare (S)- and (R)-enantiomers using:
- Molecular docking simulations (e.g., AutoDock Vina) to predict binding poses in receptor pockets.
- Site-directed mutagenesis of key residues (e.g., Asp105 in M1 receptors) to assess steric/electronic interactions.
- Circular dichroism (CD) to correlate conformational stability with activity .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Apply meta-analysis with stratification by:
- Assay conditions (e.g., buffer pH, temperature).
- Cell lines (e.g., CHO vs. HEK293 for receptor expression).
- Purity thresholds (e.g., >95% vs. <90%). Use structural equation modeling (SEM) to identify confounding variables and bootstrapping to validate robustness .
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH variation (1.2–7.4) at 37°C to simulate gastrointestinal and plasma environments.
- Light exposure (ICH Q1B guidelines) with UV/Vis monitoring.
- Degradation product identification via LC-MS/MS (e.g., Thermo Q Exactive HF-X) .
Q. How can structure-activity relationships (SAR) be systematically explored for quinuclidine derivatives?
- Methodological Answer : Develop a SAR matrix by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
